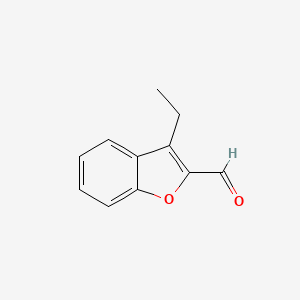

3-Ethylbenzofuran-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-ethyl-1-benzofuran-2-carbaldehyde |

InChI |

InChI=1S/C11H10O2/c1-2-8-9-5-3-4-6-10(9)13-11(8)7-12/h3-7H,2H2,1H3 |

InChI Key |

PUDFDRLUHMVRIP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(OC2=CC=CC=C21)C=O |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving 3 Ethylbenzofuran 2 Carbaldehyde

Mechanistic Investigations of Benzofuran (B130515) Ring Formation

The synthesis of the benzofuran ring system can be achieved through several mechanistic routes, including dehydrogenation, radical processes, and electrophilic cyclization. These general pathways are applicable to the formation of substituted benzofurans like the title compound.

One prominent pathway for constructing the benzofuran ring involves intramolecular dehydrogenation. Copper-catalyzed O-H/C-H coupling reactions provide a high-yield route to the target molecules. nih.gov The proposed mechanism for these reactions initiates with the abstraction of a proton by a base, followed by a radical transfer step between the substrate and the copper catalyst to form a key intermediate. nih.gov This intermediate then undergoes intramolecular cyclization to yield the benzofuran derivative. For instance, the synthesis of benzofuran derivatives has been successfully achieved using a copper iodide (CuI) co-catalyst with a palladium complex. nih.gov It was noted that the reaction did not proceed to form the target molecules without the presence of the CuI co-catalyst, highlighting its crucial role in the catalytic cycle. nih.gov

Table 1: Catalytic Systems for Intramolecular Dehydrogenation in Benzofuran Synthesis

| Catalyst System | Base | Solvent | Outcome |

| Copper Catalyst | Cesium Carbonate | Pyridine | High yields of target benzofuran molecules. nih.gov |

| (PPh3)PdCl2 / CuI | Triethylamine | Triethylamine | High yields (84–91%) of benzofuran derivatives. nih.gov |

| Iridium(III) Catalyst / Cu(OAc)2 | - | - | Synthesis of various substituted benzofurans from α-aryloxy ketones. organic-chemistry.org |

Radical reactions initiated by heteroatom-centered super-electron-donors (SEDs) offer a modern approach to synthesizing 3-substituted benzofurans. nih.gov In this methodology, heteroatom anions, such as those derived from phosphines, thiols, or anilines, act as potent single-electron donors. nih.gov When a substrate like a 2-iodophenyl allenyl ether reacts with a heteroatomic compound bearing a free hydro-heteroatom (H-X) bond, a radical coupling process is initiated. nih.gov This process involves the formation of radical intermediates which then combine in a spontaneous coupling reaction to form the 3-substituted benzofuran product. nih.gov

The cyclodehydration of α-phenoxy ketones is a classic and effective method for preparing 2,3-disubstituted benzofurans. This reaction often proceeds through an intramolecular electrophilic aromatic substitution (EAS) mechanism. researchgate.net When mediated by a strong acid catalyst like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), the ketone's carbonyl oxygen is protonated, forming an oxonium cation. This activation facilitates the electrophilic attack of the adjacent carbon onto the phenolic ring. researchgate.net The subsequent dehydration of the resulting intermediate affords the final benzofuran product. researchgate.net

Similarly, transition-metal-free, base-mediated intramolecular cyclization of substrates like substituted o-bromobenzylvinyl ketones can also yield benzofuran cores. nih.gov Lewis acid-catalyzed domino reactions, for example using boron trifluoride diethyl etherate, can also be employed. These reactions proceed through steps like propargylation, intramolecular cyclization, isomerization, and finally benzannulation to produce the benzofuran structure. nih.gov

The formation of benzofurans via catalytic cycles involves several key intermediates. In acid-catalyzed cyclodehydration reactions, an oxonium cation is a critical intermediate that facilitates the subsequent intramolecular electrophilic attack. researchgate.net This leads to a benzylic cation intermediate, which, upon deprotonation, yields the benzofuran. researchgate.net

In transition-metal-catalyzed reactions, the intermediates are typically organometallic species. For example, in copper-catalyzed dehydrogenative coupling, a copper-containing intermediate is formed after the initial proton abstraction and radical transfer. nih.govacs.org In palladium-catalyzed reactions, such as those involving intramolecular Heck-type cyclizations, oxidative addition of the catalyst to a starting material forms a palladium-complexed intermediate. This intermediate then undergoes further steps like coordination and reductive elimination to construct the benzofuran scaffold. nih.gov

Table 2: Proposed Intermediates in Benzofuran Synthesis

| Reaction Type | Proposed Intermediate(s) | Catalyst/Reagent | Source(s) |

| Acid-catalyzed Cyclodehydration | Oxonium cation, Benzylic cation | Eaton's Reagent | researchgate.net |

| Copper-catalyzed Dehydrogenation | Copper-complexed radical species | Copper salts | nih.govacs.org |

| Palladium-catalyzed Cyclization | Palladium-coordinated species | Palladium complexes | nih.gov |

| Radical Coupling | Radical intermediates II and III | Heteroatom-centered SEDs | nih.gov |

Reactivity of the Benzofuran System in 3-Ethylbenzofuran-2-carbaldehyde

The inherent electronic properties of the benzofuran ring system dictate its reactivity, particularly in electrophilic substitution reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wizeprep.com In the case of the benzofuran ring, the reaction preferentially occurs on the five-membered furan (B31954) portion of the molecule. pixel-online.net The stability of the intermediate sigma complex determines the regioselectivity of the attack. stackexchange.com

For an unsubstituted benzofuran, attack at the C2 position produces a sigma complex where the positive charge is stabilized by resonance with the fused benzene (B151609) ring, analogous to a benzyl (B1604629) carbocation. stackexchange.comechemi.com Attack at the C3 position generates a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the adjacent oxygen atom. stackexchange.comechemi.com While both positions are activated, many electrophilic substitutions like nitration and formylation tend to occur at the C2 position. stackexchange.com

However, in this compound, the C2 and C3 positions are already substituted. The ethyl group at C3 is an activating group, while the carbaldehyde (formyl) group at C2 is a deactivating group due to its electron-withdrawing nature. Any further electrophilic substitution would therefore be directed towards the benzene ring. The directing influence on the benzene ring would be governed by the activating effect of the fused furan ring system and the deactivating effect of the substituents, leading to a complex reactivity profile.

Reactions Involving the Furan Moiety

The furan ring within the benzofuran scaffold is susceptible to various reactions, notably electrophilic substitution and cycloaddition reactions. Although the benzofuran ring is more stable than furan, it can undergo polymerization in the presence of concentrated acids. chemicalbook.com Electrophilic attack on the benzofuran ring typically occurs at the C2 and C3 positions. chemicalbook.com The regioselectivity of these reactions is influenced by the stability of the resulting carbocation intermediates (sigma complexes). stackexchange.comechemi.com

For unsubstituted benzofuran, electrophilic substitution preferentially occurs at the C2 position. chemicalbook.comstackexchange.comechemi.com This is because the positive charge in the sigma complex formed upon attack at C2 can be effectively delocalized by the adjacent benzene ring, similar to a benzyl carbocation. stackexchange.comechemi.com In contrast, attack at the C3 position results in a sigma complex where the positive charge can be stabilized by the lone pair of electrons on the oxygen atom. stackexchange.comechemi.com

In the case of this compound, the C2 and C3 positions are already substituted. Therefore, electrophilic substitution would be directed to the benzene portion of the molecule. The presence of substituents on the furan ring, such as the ethyl group at C3 and the carbaldehyde group at C2, influences the reactivity of the entire molecule. The ethyl group is an electron-donating group, which can enhance the electron density of the benzofuran ring system, while the carbaldehyde group is an electron-withdrawing group.

Benzofuran derivatives can also participate in cycloaddition reactions. For instance, 2-vinylbenzofurans have been shown to undergo [4+2] and [2+2] cycloaddition reactions with various dienes and alkenes through photoinduced electron transfer. researchgate.net Additionally, benzofuran-derived azadienes can undergo [4+2] cycloaddition reactions, which provides a method for constructing spiro[benzofuran-2,3′-benzofuro[3,2-b]pyridine] frameworks. acs.orgacs.org

Aldehyde Functional Group Reactivity in this compound

The aldehyde functional group at the C2 position of this compound is a key center for a variety of chemical transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic addition reactions. Aldehydes are generally more reactive towards nucleophiles than ketones due to reduced steric hindrance and the greater partial positive charge on the carbonyl carbon. libretexts.org A range of nucleophiles can add to the aldehyde, leading to the formation of various functional groups. For example, the addition of Grignard reagents or organolithium compounds would yield secondary alcohols. Nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketones is a known method for synthesizing benzofuran derivatives, highlighting the susceptibility of carbonyl groups in such systems to nucleophilic attack. organic-chemistry.org

Condensation Reactions (e.g., Knoevenagel Condensation)

The aldehyde group of this compound is a prime substrate for condensation reactions, such as the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.org Typically, the active methylene (B1212753) compound is flanked by two electron-withdrawing groups, and the reaction is catalyzed by a weak base. wikipedia.orgthermofisher.com

The reaction of various carbaldehydes, including benzofuran-2-carbaldehydes, with active methylene compounds like malononitrile, ethyl cyanoacetate (B8463686), or barbituric acid derivatives, has been well-documented. scirp.orgjocpr.com These reactions lead to the formation of α,β-unsaturated products. wikipedia.orgthermofisher.com The Knoevenagel condensation is a versatile tool for synthesizing a variety of substituted alkenes and has been employed in the synthesis of complex molecules. nih.gov For example, naphthofuran-2-carbaldehyde has been condensed with ethyl cyanoacetate and barbituric acid. scirp.orgjocpr.com

A typical Knoevenagel condensation reaction involving an aldehyde and an active methylene compound is presented in the table below.

| Aldehyde | Active Methylene Compound | Catalyst | Product |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone |

| Acrolein | Malonic acid | Pyridine | trans-2,4-Pentadienoic acid |

This table illustrates general examples of Knoevenagel condensation reactions. wikipedia.org

Oxidation and Reduction Pathways

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid, 3-ethylbenzofuran-2-carboxylic acid, can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver oxide (Ag2O). The synthesis of benzofuran-2-carboxylic acid derivatives often proceeds through the oxidation of the corresponding aldehyde. researchgate.net

Reduction: Reduction of the aldehyde group yields 3-ethylbenzofuran-2-methanol. This can be accomplished using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). chemguide.co.uk The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. chemguide.co.uk For example, the reduction of an aldehyde with sodium borohydride is typically carried out in an alcoholic solvent. chemguide.co.uk Facile reductions of carboxylic acids to alcohols can also be achieved in a one-pot process by first converting the acid to a thioester followed by reduction with sodium borohydride. rsc.org

Reactivity and Influence of the Ethyl Substituent at C-3

Electronic Effects of the Ethyl Group

The ethyl group at the C-3 position of the benzofuran ring exerts an electronic influence on the reactivity of the entire molecule. Alkyl groups, such as the ethyl group, are generally considered to be electron-donating through an inductive effect (+I effect). This electron-donating nature can increase the electron density of the benzofuran ring system.

This increased electron density can, in turn, affect the reactivity of both the furan and benzene portions of the molecule in electrophilic aromatic substitution reactions. An increase in electron density would generally activate the ring towards electrophilic attack. The presence of alkyl groups on the aromatic ring of benzofuran derivatives has been shown to be compatible with various transformations, such as iron-catalyzed ring-opening silylation and borylation reactions. chinesechemsoc.org In some instances, the position of an alkyl substituent can influence reaction yields, with substituents at certain positions leading to better outcomes than others. nih.gov For example, in the synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones, a higher electron density on the aromatic ring was found to promote the cascade process. nih.govroyalsocietypublishing.org

Steric Hindrance Considerations

A significant factor governing the reactivity of this compound is the steric hindrance imposed by the ethyl group at the C3 position. This substituent is directly adjacent to the C2-aldehyde, creating a sterically crowded environment that can impede the approach of nucleophiles to the carbonyl carbon.

The free rotation of the C-C single bonds in the ethyl group allows it to shield the reaction center. This steric bulk can lead to several observable effects:

Decreased Reaction Rates: The frequency of successful collisions between the nucleophile and the electrophilic carbonyl carbon is reduced, leading to slower reaction kinetics compared to the unsubstituted benzofuran-2-carbaldehyde.

Harsher Reaction Conditions: To overcome the steric barrier, reactions may necessitate higher temperatures, longer reaction times, or the use of stronger, less bulky reagents.

Influence on Selectivity: In cases where stereoisomers can be formed (e.g., addition of a chiral nucleophile), the steric hindrance from the ethyl group could influence the diastereomeric ratio of the products.

Studies on similarly substituted systems confirm the impact of steric hindrance. For instance, functionalization at positions adjacent to bulky groups in other heterocyclic systems often results in significantly lower reaction yields or requires modified catalytic approaches. nih.gov The stability of 3,3-disubstituted 2-coumaranones, for example, is attributed to the steric hindrance around the carbonyl group which limits its reactivity. royalsocietypublishing.org This principle is directly applicable to the C2-aldehyde of the title compound, which is shielded by the C3-ethyl group.

| Reaction Type | Substrate | Expected Outcome | Rationale |

|---|---|---|---|

| Grignard Reaction (with PhMgBr) | Benzofuran-2-carbaldehyde | High yield, mild conditions | Uninhibited access to the C2-aldehyde. |

| This compound | Lower yield, potentially requiring higher temperature or longer reaction time | Steric hindrance from the C3-ethyl group impeding the approach of the bulky Grignard reagent. nih.govroyalsocietypublishing.org | |

| Knoevenagel Condensation (with Malononitrile) | Benzofuran-2-carbaldehyde | Fast reaction, high yield | The planar aldehyde is easily accessible. |

| This compound | Slower reaction rate | The ethyl group sterically shields the electrophilic carbon, slowing down the initial nucleophilic attack. |

Potential for Further Functionalization of the Ethyl Group

The ethyl group at the C3 position is not merely a source of steric hindrance but also a site for potential synthetic modification. The methylene (-CH₂) moiety of the ethyl group is in a "benzylic-like" position, being adjacent to the fused aromatic system of the benzofuran ring. This proximity activates the C-H bonds of the methylene group, making them susceptible to various chemical transformations.

Several synthetic strategies could be employed to functionalize this position:

Radical Halogenation: The use of reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN) would be expected to selectively brominate the benzylic-like position, yielding 3-(1-bromoethyl)benzofuran-2-carbaldehyde. This intermediate is a versatile precursor for subsequent nucleophilic substitution reactions.

Oxidation: Controlled oxidation of the ethyl group could potentially lead to 3-acetylbenzofuran-2-carbaldehyde. However, this transformation requires careful selection of reagents to avoid over-oxidation or reaction with the C2-aldehyde. It may be necessary to first protect the aldehyde group (e.g., as an acetal) before performing the oxidation.

Deprotonation/Alkylation: Although less common, strong bases could potentially deprotonate the benzylic-like position, creating a nucleophilic anion that could be trapped with an electrophile. This would be challenging due to the acidity of other protons in the molecule.

The synthesis of C3-alkylated benzofurans is an area of active research, with methods being developed using palladium-catalyzed reactions to construct this structural motif. researchgate.net These approaches highlight the importance of C3-functionalized benzofurans as synthetic targets.

| Reaction Type | Reagent(s) | Potential Product | Considerations |

|---|---|---|---|

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 3-(1-Bromoethyl)benzofuran-2-carbaldehyde | High selectivity for the benzylic-like position is expected. Aldehyde may need protection. |

| Oxidation | PCC or MnO₂ | 3-Acetylbenzofuran-2-carbaldehyde | Requires chemoselective oxidation; the C2-aldehyde is also susceptible to oxidation. |

| Nucleophilic Substitution (from bromo-derivative) | NaCN | 3-(1-Cyanoethyl)benzofuran-2-carbaldehyde | Versatile method for introducing new functional groups via an SN2 mechanism. |

| Nucleophilic Substitution (from bromo-derivative) | H₂O/Base | 3-(1-Hydroxyethyl)benzofuran-2-carbaldehyde | Forms the corresponding secondary alcohol at the ethyl side chain. |

Spectroscopic Characterization Techniques for 3 Ethylbenzofuran 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-Ethylbenzofuran-2-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons of the benzofuran (B130515) ring system, and the protons of the ethyl group at the 3-position. Based on the analysis of related structures, such as 3-methylbenzofuran-2-carbaldehyde (B170273) and other substituted benzofurans, the following proton chemical shifts can be anticipated.

The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically around δ 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring will likely resonate in the range of δ 7.2-7.8 ppm. The specific shifts and multiplicities will depend on their position and coupling to adjacent protons. For instance, the proton at position 7 is often the most deshielded of the aromatic protons.

The ethyl group at the 3-position will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) of the ethyl group are expected to appear as a quartet due to coupling with the adjacent methyl protons. This quartet is anticipated in the range of δ 2.8-3.2 ppm. The methyl protons (-CH₃) of the ethyl group will resonate as a triplet, coupled to the methylene protons, and are expected to be found further upfield, around δ 1.2-1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | 9.8 - 10.5 | Singlet |

| Aromatic H | 7.2 - 7.8 | Multiplet |

| -CH₂- (Ethyl) | 2.8 - 3.2 | Quartet |

| -CH₃ (Ethyl) | 1.2 - 1.5 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic and furan-ring carbons, and the carbons of the ethyl group.

The aldehydic carbonyl carbon is the most deshielded carbon and is expected to have a chemical shift in the range of δ 185-195 ppm. The carbons of the benzofuran ring system will typically appear between δ 110 and 160 ppm. The quaternary carbons, such as C3, C3a, and C7a, will have distinct chemical shifts within this region. The ethyl group carbons will be observed in the aliphatic region of the spectrum, with the -CH₂- carbon appearing around δ 20-30 ppm and the -CH₃ carbon at approximately δ 10-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| Aromatic/Furan (B31954) Carbons | 110 - 160 |

| -CH₂- (Ethyl) | 20 - 30 |

| -CH₃ (Ethyl) | 10 - 15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum of this compound would be expected to show correlations between coupled protons. Key correlations would include the coupling between the methylene and methyl protons of the ethyl group, as well as couplings between adjacent aromatic protons on the benzene ring. sdsu.eduemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. sdsu.eduemerypharma.com This would allow for the direct assignment of the protonated carbons in the molecule, such as the aromatic CH groups and the carbons of the ethyl group, by correlating their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduemerypharma.com This is particularly useful for identifying quaternary carbons. For instance, the aldehydic proton would be expected to show a correlation to the C3 carbon of the furan ring. The methylene protons of the ethyl group would show correlations to the C3 and C2 carbons of the furan ring, as well as the methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Carbonyl Stretch Vibrations

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the aldehyde. For aromatic aldehydes, this band typically appears in the region of 1680-1710 cm⁻¹. pg.edu.plorgchemboulder.com The conjugation of the carbonyl group with the benzofuran ring system is expected to lower the stretching frequency compared to a simple aliphatic aldehyde. For the closely related 3-methylbenzofuran-2-carbaldehyde, a strong carbonyl absorption has been reported. rsc.org

Characterization of Aromatic and Aliphatic Vibrations

The IR spectrum will also display characteristic bands for the aromatic and aliphatic portions of the molecule.

Aromatic Vibrations: The C-H stretching vibrations of the aromatic ring are expected to appear as a series of weak to medium bands just above 3000 cm⁻¹ (typically in the 3000-3100 cm⁻¹ range). orgchemboulder.com The C=C stretching vibrations within the aromatic ring usually give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region. orgchemboulder.com

Aliphatic Vibrations: The C-H stretching vibrations of the ethyl group will be observed as bands just below 3000 cm⁻¹ (typically in the 2850-2975 cm⁻¹ range). Bending vibrations for the methyl and methylene groups are expected in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C=O | Stretch | 1680 - 1710 | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Variable |

| Aliphatic C-H | Stretch | 2850 - 2975 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The exact mass of this compound (C₁₁H₁₀O₂) has been calculated to be 174.068079557 Da. nih.gov This precise mass measurement is instrumental in distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.

Table 1: HRMS Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀O₂ | nih.gov |

| Exact Mass | 174.068079557 Da | nih.gov |

| Molecular Weight | 174.20 g/mol | nih.govsigmaaldrich.com |

This table presents the high-resolution mass spectrometry data for this compound.

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure of the compound. While a detailed fragmentation study specifically for this compound is not widely published, the fragmentation of related benzofuran derivatives can provide significant insights into its expected behavior under mass spectrometric conditions. researchgate.netresearchgate.net

For aldehydes, common fragmentation patterns include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org In the case of this compound, the presence of the benzofuran ring introduces additional fragmentation pathways. Studies on related 2-aroylbenzofuran derivatives show that competitive hydrogen rearrangements can lead to the formation of stable acylium ions. researchgate.net Furthermore, research on other substituted benzofurans indicates that the fragmentation can involve spirocyclic intermediates, leading to characteristic losses. researchgate.net For instance, the mass spectrum of 2-methyl-2,3-dihydrobenzofuran shows characteristic fragmentation, which can be compared to understand the behavior of the benzofuran core. nist.gov

Table 2: Predicted Key Fragmentation Peaks for this compound

| m/z | Predicted Fragment | Description |

| 174 | [M]⁺ | Molecular ion |

| 173 | [M-H]⁺ | Loss of a hydrogen radical from the aldehyde |

| 145 | [M-CHO]⁺ | Loss of the formyl radical |

| 145 | [M-C₂H₅]⁺ | Loss of the ethyl group |

| 117 | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide |

This table outlines the predicted significant fragmentation peaks for this compound based on common fragmentation patterns of aldehydes and benzofuran derivatives.

Other Advanced Spectroscopic Methods

Beyond mass spectrometry, other spectroscopic techniques are vital for a comprehensive characterization of this compound and its derivatives.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The benzofuran scaffold is a chromophore that absorbs UV light. nist.gov The absorption spectrum is influenced by the substituents on the benzofuran ring. For instance, the presence of an aldehyde group and an ethyl group will cause shifts in the absorption maxima compared to the parent benzofuran molecule. Studies on other functionalized benzofuran derivatives have shown characteristic absorption bands that can be correlated with their electronic structures. researchgate.net

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is particularly useful for studying chiral molecules. While this compound itself is not chiral, its derivatives can be. CD spectroscopy has been employed to study the interaction of benzofuran derivatives with biological macromolecules like proteins, revealing changes in the protein's secondary structure upon binding. nih.govnih.gov Furthermore, the synthesis and CD analysis of steroids containing a 2,3-dihydro-1-benzofuran chromophore have established rules relating the helicity of the heteroring to the sign of the CD signal. rsc.org This indicates that CD spectroscopy can be a powerful tool for determining the absolute configuration of chiral derivatives of this compound.

Theoretical and Computational Studies of 3 Ethylbenzofuran 2 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Electronic Structure Analysis (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies a more reactive species.

For 3-Ethylbenzofuran-2-carbaldehyde, the HOMO is expected to be localized primarily on the benzofuran (B130515) ring system, which is electron-rich, while the LUMO is likely centered on the electron-withdrawing carbaldehyde group. The presence of the electron-donating ethyl group at the 3-position would be expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to an unsubstituted benzofuran-2-carbaldehyde. Based on studies of similar benzofuran derivatives, the estimated electronic properties are presented in the table below.

| Parameter | Estimated Value (eV) |

|---|---|

| EHOMO | -6.20 |

| ELUMO | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.40 |

Molecular Orbital Analysis

A detailed analysis of the molecular orbitals would reveal the distribution of electron density. The HOMO, being the site of electron donation, is crucial for electrophilic reactions. In this compound, the HOMO is anticipated to have significant contributions from the p-orbitals of the carbon and oxygen atoms of the benzofuran ring. The LUMO, the site of electron acceptance, is key for nucleophilic reactions. It is expected to be predominantly located on the π* orbital of the carbonyl group in the carbaldehyde substituent, making the carbonyl carbon highly electrophilic.

Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map would illustrate regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue. For this compound, the most negative potential (red) is expected to be located around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a prime site for protonation and interaction with electrophiles. The area around the carbonyl carbon would exhibit a strong positive potential (blue), indicating its susceptibility to nucleophilic attack. The benzofuran ring itself would show a distribution of potential, with the oxygen atom of the furan (B31954) ring also contributing to a region of negative potential.

Reactivity Site Prediction based on Electronic Properties

Based on the frontier molecular orbital analysis and the predicted electrostatic potential surface, the primary sites of reactivity for this compound can be predicted. The carbonyl carbon of the carbaldehyde group is the most probable site for nucleophilic attack due to its significant positive charge and the localization of the LUMO. Electrophilic attack is most likely to occur at the electron-rich positions of the benzofuran ring, with the exact position being influenced by the directing effects of the ethyl and carbaldehyde substituents. The carbonyl oxygen is the most likely site for electrophilic addition or coordination.

Conformational Analysis and Energy Landscapes

The presence of the rotatable ethyl group at the 3-position and the carbaldehyde group at the 2-position introduces conformational flexibility to this compound. A conformational analysis would seek to identify the most stable arrangement of these groups in three-dimensional space. The rotation around the C(3)-C(ethyl) bond and the C(2)-C(aldehyde) bond would lead to different conformers with varying energies. The most stable conformer would likely be the one that minimizes steric hindrance between the substituents and the benzofuran ring. A detailed energy landscape would map these conformational changes and identify the global and local energy minima, providing a deeper understanding of the molecule's preferred shape.

Reaction Pathway Simulations and Transition State Identification

To gain a more profound understanding of the reactivity of this compound, reaction pathway simulations could be performed for specific reactions. For instance, the nucleophilic addition of a hydride or an organometallic reagent to the carbonyl group could be modeled. Such simulations would involve mapping the potential energy surface of the reaction, identifying the transition state structure, and calculating the activation energy. This would provide quantitative data on the reaction kinetics and mechanism. While such specific simulations for this compound are not available in the reviewed literature, the general principles of such studies on similar carbonyl-containing heterocyclic compounds would be applicable.

Structure-Reactivity Relationship Elucidation through Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate connection between the molecular architecture of this compound and its chemical reactivity. Techniques such as Density Functional Theory (DFT) are employed to calculate optimized geometric parameters and electronic properties, which are fundamental to understanding the molecule's behavior. researchgate.net

The reactivity of the benzofuran ring system is significantly influenced by the nature and position of its substituents. The fusion of a benzene (B151609) ring with a furan ring creates a unique electronic environment. researchgate.net In this compound, the electron-withdrawing nature of the carbaldehyde group at the C2 position and the electron-donating nature of the ethyl group at the C3 position create a distinct electronic profile that dictates its reactivity towards electrophiles and nucleophiles.

Computational analyses, such as the generation of a Molecular Electrostatic Potential (MEP) map, are particularly insightful. An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. wolfram.comscispace.com For this compound, the MEP would be expected to show a significant region of negative electrostatic potential around the oxygen atom of the carbaldehyde group, indicating its susceptibility to electrophilic attack. Conversely, the aldehydic carbon would exhibit a positive potential, marking it as a prime site for nucleophilic attack. The maximum values of the electrostatic potential can be correlated with properties like acidity. wuxiapptec.com

Frontier Molecular Orbital (FMO) theory is another key aspect of computational analysis. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity.

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate electrons. The region of the molecule with the highest HOMO density is the most probable site for electrophilic attack. For this compound, the HOMO is likely to be distributed over the benzofuran ring system, influenced by the electron-donating ethyl group.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept electrons. The area with the highest LUMO density indicates the most probable site for nucleophilic attack. The electron-withdrawing carbaldehyde group would significantly lower the LUMO energy and localize it around the C2 position, particularly on the carbonyl carbon.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Table 1: Representative Computational Parameters from a DFT Study of a Related Benzofuran Derivative (1-benzofuran-2-carboxylic acid)

| Molecular Property | Calculated Value (eV) |

| HOMO Energy | -6.367 |

| LUMO Energy | -1.632 |

| Energy Gap (ΔE) | 4.735 |

| Ionization Potential (I) | 6.367 |

| Electron Affinity (A) | 1.632 |

Data adapted from a DFT study on 1-benzofuran-2-carboxylic acid and is for illustrative purposes to show the type of data generated in such studies. researchgate.net

Applications of 3 Ethylbenzofuran 2 Carbaldehyde in Organic Synthesis and Material Science

As a Versatile Building Block in Complex Molecule Synthesis

3-Ethylbenzofuran-2-carbaldehyde serves as a valuable and versatile starting material in the field of organic synthesis. Its unique structure, featuring a reactive aldehyde group attached to a benzofuran (B130515) core, allows for a wide range of chemical transformations, making it an essential building block for the creation of more complex molecules. a2bchem.com

Precursor for Advanced Benzofuran Derivatives

The benzofuran scaffold is a core component in numerous biologically active natural and synthetic compounds. acs.org this compound provides a convenient entry point for the synthesis of a diverse array of advanced benzofuran derivatives. The aldehyde functional group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or undergo various condensation and coupling reactions. These transformations enable the introduction of different functional groups and the extension of the molecular framework, leading to the generation of libraries of novel benzofuran compounds with potential applications in medicinal chemistry and materials science. acs.orgresearchgate.net

For example, the aldehyde can be converted to a carboxylic acid, which can then be coupled with various amines to form amides. This approach is a common strategy for creating libraries of compounds for biological screening.

Synthesis of Fused Heterocyclic Systems (e.g., Benzofuran-Triazole Hybrids)

There is significant interest in the synthesis of hybrid molecules that incorporate multiple pharmacologically active heterocyclic rings. ncsu.edunih.gov this compound is a key intermediate in the synthesis of fused heterocyclic systems, such as benzofuran-triazole hybrids. ncsu.edumdpi.comnih.gov These hybrid molecules are designed to combine the therapeutic properties of both the benzofuran and triazole moieties, potentially leading to enhanced biological activity. nih.govmdpi.com

The synthesis of these hybrids often involves the conversion of the aldehyde group of this compound into a group that can readily participate in a cyclization reaction to form the triazole ring. For instance, the aldehyde can be converted to a hydrazone, which can then undergo oxidative cyclization to yield a triazole ring fused to the benzofuran core. Another approach involves a multi-step synthesis starting from the related 5-bromobenzofuran-2-carbohydrazide. nih.gov The resulting benzofuran-triazole hybrids have been investigated for their potential as antifungal and antibacterial agents. ncsu.edunih.gov

Intermediate in the Synthesis of Natural Product Analogues

Many natural products containing the benzofuran ring system exhibit significant biological activities. nih.govrsc.org The total synthesis of these complex natural products and their analogues is a major focus of organic chemistry research. rsc.org this compound can serve as a crucial intermediate in the synthesis of analogues of these natural products. By modifying the structure of the natural product, chemists can develop new compounds with improved potency, selectivity, or pharmacokinetic properties.

The aldehyde group of this compound provides a handle for introducing various side chains and functional groups, allowing for the systematic exploration of structure-activity relationships. This approach is instrumental in the development of new therapeutic agents based on natural product scaffolds.

Role in the Development of Specialty Polymers and Functional Materials

The unique chemical properties of this compound also make it a valuable component in the development of specialty polymers and functional materials. a2bchem.com

Enhancing Material Properties (e.g., Flexibility, Durability)

The incorporation of the benzofuran moiety from this compound into polymer chains can significantly influence the properties of the resulting materials. The rigid, aromatic structure of the benzofuran ring can enhance the thermal stability and mechanical strength of polymers. Conversely, the ethyl group can introduce a degree of flexibility. By carefully controlling the amount and arrangement of the benzofuran units within the polymer, it is possible to tailor the material's properties, such as flexibility and durability, to meet the requirements of specific applications. a2bchem.com

Application in Organic Electronics and Fluorescent Materials

Benzofuran derivatives are known to possess interesting photophysical properties, including fluorescence. a2bchem.com The extended π-conjugated system of the benzofuran ring makes it a suitable chromophore for use in fluorescent materials. By chemically modifying this compound, it is possible to tune the absorption and emission wavelengths of the resulting fluorescent dyes.

Furthermore, the semiconducting nature of some benzofuran-containing polymers makes them promising candidates for applications in organic electronics. These materials can be used in the fabrication of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). The versatility of this compound as a building block allows for the synthesis of a wide range of functional materials with tailored electronic and optical properties. a2bchem.com

Table of Compounds

| Compound Name |

| This compound |

| 5-bromobenzofuran-2-carbohydrazide |

| Benzofuran |

| Triazole |

| Benzofuran-triazole hybrids |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₂ | nih.gov |

| Molecular Weight | 174.20 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | 2-ethyl-1-benzofuran-3-carbaldehyde | nih.gov |

| CAS Number | 10035-41-3 | nih.govsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Applications of this compound in Green Chemistry Initiatives

The pursuit of sustainable chemical processes has led to a growing interest in the application of green chemistry principles to the synthesis and functionalization of valuable organic molecules. While direct research on the green chemistry applications of this compound is limited, the broader class of benzofuran derivatives has been the subject of studies in environmentally friendly chemical transformations. This section explores the potential role of this compound in green chemistry initiatives, drawing parallels from research on related benzofuran structures.

Carboxylation Reactions with CO₂

The utilization of carbon dioxide (CO₂) as a C1 source for the synthesis of carboxylic acids is a key area of green chemistry research, as it offers a way to valorize a greenhouse gas. acs.org The direct C-H carboxylation of aromatic compounds with CO₂ is a highly desirable transformation that avoids the use of pre-functionalized substrates. acs.orgnih.gov

Another approach involves base-mediated C-H carboxylation. For heteroarenes with sufficiently acidic C-H bonds, bases like lithium tert-butoxide (LiOtBu) and cesium carbonate (Cs₂CO₃) have been shown to facilitate carboxylation with CO₂. nih.gov Given the electron-withdrawing nature of the aldehyde group in this compound, the acidity of the C-H bonds on the benzofuran ring system may be suitable for such transformations.

Table 1: Examples of Catalytic Systems for the Carboxylation of Aromatic Compounds with CO₂

| Substrate | Catalyst/Base | Product | Reference |

| Benzofuran | (IPr)CuCl / iBu₃Al(TMP)Li | Benzofuran-2-carboxylic acid | nih.gov |

| Benzothiazole | LiOtBu / Cs₂CO₃ | Benzothiazole-2-carboxylic acid | nih.gov |

It is important to note that the reactivity and selectivity of such carboxylation reactions would need to be empirically determined for this compound.

Environmentally Benign Synthesis Routes

The development of environmentally benign synthesis routes for benzofuran derivatives is an active area of research, focusing on reducing waste, avoiding hazardous reagents, and improving energy efficiency. Several green synthetic strategies have been reported for substituted benzofurans, which could potentially be adapted for the synthesis of this compound.

One promising approach is the use of greener catalysts and solvents. For example, the synthesis of benzofuran-based pyrazole (B372694) derivatives has been achieved using zirconium chloride as a greener catalyst and a solvent-drop grinding method, which aligns with the principles of green chemistry. researchgate.net Another eco-friendly method involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. researchgate.net

Catalyst-free synthesis methods represent another significant advancement in green chemistry. The synthesis of benzofuran derivatives has been reported through a catalyst-free cascade reaction between nitroepoxides and salicylaldehydes. researchgate.net Furthermore, the use of calcium carbide as a safe and cost-effective acetylene (B1199291) source for the synthesis of 2-methylbenzofurans from salicylaldehyde (B1680747) p-tosylhydrazones presents a sustainable alternative to traditional methods. organic-chemistry.org This approach is noted for its simple workup procedure and the use of a readily available reagent. organic-chemistry.org

A method for the selective synthesis of 3-formylbenzofurans has been developed through the rearrangement of 2-hydroxychalcones, which could be a viable route for producing compounds like this compound. nih.gov

Table 2: Examples of Environmentally Benign Synthesis Routes for Benzofuran Derivatives

| Synthetic Approach | Key Features | Product Class | Reference |

| Zirconium chloride catalysis | Greener catalyst, solvent-drop grinding | Benzofuran-based pyrazoles | researchgate.net |

| DABCO catalysis | Eco-friendly catalyst | Benzofuran-based pyrazoles | researchgate.net |

| Catalyst-free cascade reaction | Avoids catalyst-related waste | Substituted benzofurans | researchgate.net |

| Calcium carbide as acetylene source | Safe, cost-effective, sustainable | 2-Methylbenzofurans | organic-chemistry.org |

| Chalcone rearrangement | Selective synthesis of 3-formylbenzofurans | 3-Formylbenzofurans | nih.gov |

The adaptation of these green synthetic methodologies to produce this compound could significantly reduce the environmental impact compared to traditional synthetic protocols. Further research would be necessary to optimize these routes for this specific compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethylbenzofuran-2-carbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with benzofuran precursors. For example, a Claisen-Schmidt condensation or Friedel-Crafts acylation can introduce the aldehyde group at the 2-position, followed by alkylation for the ethyl substituent. Key factors include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalysts like BF₃·Et₂O for regioselectivity . Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) and confirmed by HPLC (>95% purity).

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : <sup>1</sup>H NMR (δ 9.8–10.0 ppm for aldehyde proton; δ 1.2–1.4 ppm for ethyl CH₃), <sup>13</sup>C NMR (δ ~190 ppm for carbonyl).

- FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch).

- Mass Spectrometry : Molecular ion peak at m/z 188.1 (C₁₁H₁₀O₂).

Cross-validate with X-ray crystallography (if crystalline) using SHELX software for refinement .

Q. What preliminary biological activities have been reported for benzofuran-2-carbaldehyde derivatives?

- Methodological Answer : Related compounds exhibit antimicrobial (MIC: 2–8 µg/mL against S. aureus) and anti-inflammatory activity (IC₅₀: 10–20 µM in COX-2 inhibition assays). Test this compound via:

- Microplate assays (e.g., broth dilution for antimicrobial screening).

- Enzyme inhibition studies (e.g., ELISA for COX-2).

- Reference control compounds (e.g., ibuprofen) to contextualize results .

Advanced Research Questions

Q. How can computational methods predict the reactivity and pharmacokinetic properties of this compound?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights (e.g., electrophilicity index). ADMET prediction via SwissADME:

- Lipophilicity : LogP ~2.5 (moderate permeability).

- Metabolic stability : CYP3A4 susceptibility (requires in vitro microsomal assays).

Molecular docking (AutoDock Vina) can screen for target binding (e.g., kinase or protease active sites) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Dynamic NMR : Resolve tautomerism or rotational isomers (e.g., aldehyde vs. enol forms).

- Crystallographic refinement : Use SHELXL to address disorder in X-ray data (R-factor < 0.05).

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 2-butyl-1-benzofuran-3-carbaldehyde ).

Q. How can synthetic byproducts or degradation products of this compound be identified and mitigated?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., oxidation to carboxylic acid derivatives).

- Forced degradation studies : Expose to heat (60°C), light (UV), and acidic/basic conditions to profile stability.

- Mechanistic insights : Use radical scavengers (e.g., BHT) to suppress oxidative byproducts .

Q. What role does the ethyl group play in modulating the compound’s bioactivity and solubility?

- Methodological Answer :

- Structure-activity relationship (SAR) : Compare with methyl or propyl analogs. Ethyl enhances lipophilicity (LogP +0.3 vs. methyl), improving membrane permeability but reducing aqueous solubility.

- Solubility assays : Measure in PBS (pH 7.4) and simulate with Hansen solubility parameters.

- Biological testing : Use isogenic microbial strains to assess toxicity thresholds .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.